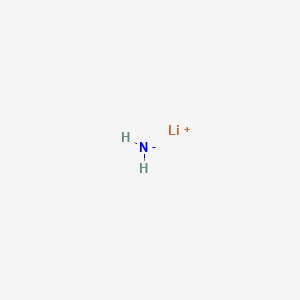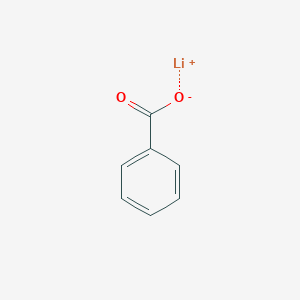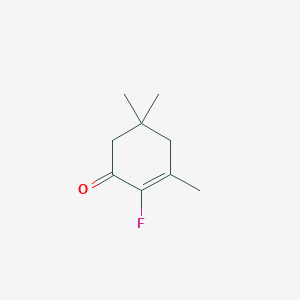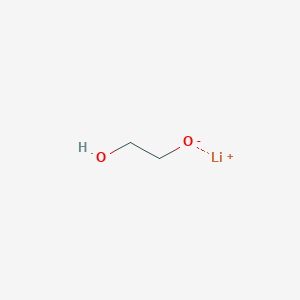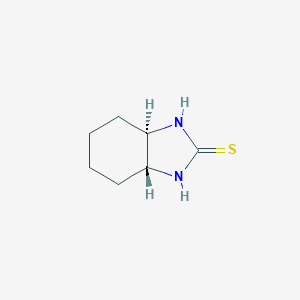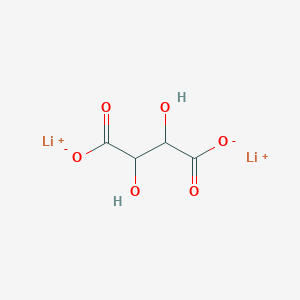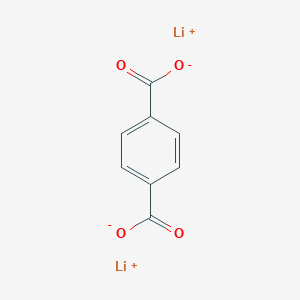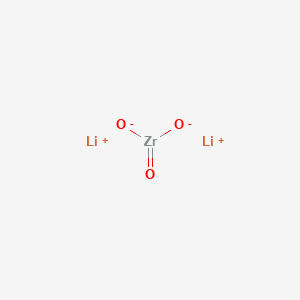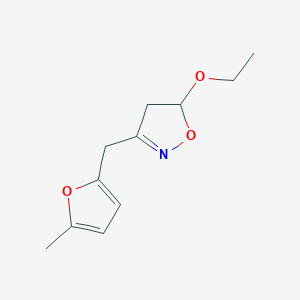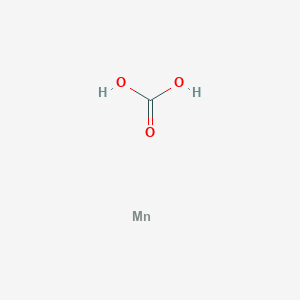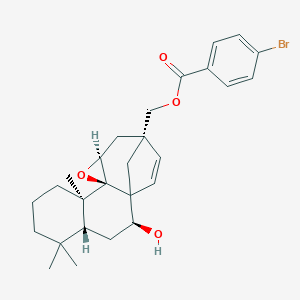
钽
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tantalum is a chemical element with the symbol Ta and atomic number 73. It is a bright, very hard, silver-gray metal that belongs to Group 5 of the periodic table. Tantalum is characterized by its high density, extremely high melting point, and excellent resistance to all acids except hydrofluoric acid at ordinary temperatures . It was discovered in 1802 by the Swedish chemist Anders Gustaf Ekeberg and named after the mythological character Tantalus . Tantalum is closely associated with niobium in ores and properties, making their separation a challenging task .
科学研究应用
Tantalum has a wide range of applications in various fields:
作用机制
Tantalum (Ta), a bright, very hard, silver-gray metal, is characterized by its high density, extremely high melting point, and excellent resistance to all acids except hydrofluoric at ordinary temperatures . It is widely used in various industries due to its unique properties .
Target of Action
Tantalum primarily targets the biological tissues in the human body. It has been investigated for the treatment and prevention of Osteoarthritis, Knee Osteoarthritis, Intraoperative Bleeding, and Adolescent Idiopathic Scoliosis .
Mode of Action
Tantalum’s mode of action is primarily physical rather than biochemical. It is used in the form of tantalum oxide nanoparticles (TaOx NPs) , which interact with X-rays in computed tomography (CT) scans . These nanoparticles provide better contrast performance, long-circulation, and high safety profiles .
Biochemical Pathways
Instead, it is used as a contrast agent in CT scans due to its high X-ray attenuation coefficient . The tantalum oxide nanoparticles can be easily modified to include other imaging or therapeutic modalities .
Pharmacokinetics
The pharmacokinetics of tantalum, particularly in the form of tantalum oxide nanoparticles, is still under investigation. These nanoparticles demonstrate high vascular CT contrast, circulation in blood for approximately 3 hours, and eventual accumulation in RES organs .
Result of Action
The primary result of tantalum’s action is the enhancement of imaging in CT scans. Tantalum oxide nanoparticles provide superior contrast, allowing for clearer and more detailed images . This can aid in the diagnosis and treatment of various conditions, including cancer .
Action Environment
Tantalum’s action is influenced by the environment in which it is used. For instance, in CT scans, the effectiveness of tantalum oxide nanoparticles as a contrast agent can be affected by factors such as the patient’s health status and the specific scanning protocol used . Furthermore, the recycling rate of tantalum in China is only 10%, far below other strategic rare metals, due to an inadequate recycling system .
生化分析
Biochemical Properties
Tantalum has excellent corrosion resistance and biocompatibility . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, in orthopedics, porous tantalum is a good candidate due to its excellent abrasion and corrosion resistance and good osteointegration .
Cellular Effects
Tantalum influences cell function by providing both sufficient mechanical support and biomechanical stimulation to the cells
Molecular Mechanism
At the molecular level, Tantalum exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also occur, contributing to its overall effects.
准备方法
Synthetic Routes and Reaction Conditions: Tantalum is primarily extracted from minerals such as columbite-tantalite. The extraction process involves treating the ores with a mixture of hydrofluoric and sulfuric acids at elevated temperatures, which dissolves the tantalum and niobium values as complex fluorides . The tantalum values in solution are then converted into potassium tantalum fluoride or tantalum oxide .
Industrial Production Methods:
Sodium Thermal Reduction: This method involves the reduction of potassium tantalum fluoride in a molten salt system at high temperatures to produce tantalum metal powder.
Carbon Thermal Reduction: This method uses carbon to reduce tantalum oxide to tantalum metal.
Molten Salt Electrolysis: This method involves the electrolysis of tantalum salts in a molten state to produce tantalum metal.
Types of Reactions:
Reduction: Tantalum can be reduced from its oxide form using reactive metals such as sodium or carbon.
Common Reagents and Conditions:
Oxidation: Air or oxygen at room temperature.
Reduction: Sodium or carbon at high temperatures.
Substitution: Carbon or other elements under specific conditions.
Major Products:
Tantalum Pentoxide (Ta₂O₅): Formed during oxidation.
Tantalum Carbide (TaC): Formed during substitution with carbon.
相似化合物的比较
Tantalum is often compared with niobium due to their similar chemical properties and occurrence in the same ores . Both elements have high melting points and excellent corrosion resistance, but tantalum is more resistant to acids and has a higher density . Other similar compounds include:
Niobium (Nb): Similar in chemical properties but less resistant to acids.
Titanium (Ti): Used in similar applications but has a lower melting point and density.
Zirconium (Zr): Also used in corrosion-resistant applications but has different chemical properties.
Tantalum’s uniqueness lies in its combination of high melting point, density, and exceptional resistance to corrosion, making it indispensable in high-performance applications .
属性
Key on ui mechanism of action |
The purpose of the present study is to clarify the reason why the NaOH and heat treatments accelerate the apatite formation on tantalum metal. X-ray photoelectron spectroscopy was used to analyze changes in surface structure of the tantalum metal at an initial stage after immersion in SBF. Untreated tantalum metal had tantalum oxide passive layer on its surface, while amorphous sodium tantalate was formed on the surface of the tantalum metal by the NaOH and heat treatments. After soaking in SBF, the untreated tantalum metal sluggishly formed small amount of Ta-OH groups by a hydration of the tantalum oxide passive layer on its surface. In contrast, the treated tantalum metal rapidly formed Ta-OH groups by exchange of Na+ ion in the amorphous sodium tantalate on its surface with H3O+ ion in /simulated body fluid/. Both the formed Ta-OH groups combined with Ca2+ ion to form a kind of calcium tantalate, and then with phosphate ion, followed by combination with large amount of Ca2+ ions and phosphate ions to build up apatite layer. The formation rate of Ta-OH groups on the treated tantalum metal predominates the following process including adsorption of Ca2+ ion and phosphate ion on the surface. It is concluded that the acceleration of the apatite nucleation on the tantalum metal in SBF by the NaOH and heat treatments was attributed to the fast formation of Ta-OH group, followed by combination of the Ta-OH groups with Ca2+ and phosphate ions. |
|---|---|
CAS 编号 |
13981-95-8 |
分子式 |
H5Ta |
分子量 |
185.988 g/mol |
IUPAC 名称 |
hydride;tantalum(5+) |
InChI |
InChI=1S/Ta.5H/q+5;5*-1 |
InChI 键 |
IXLUAASAZOAMKH-UHFFFAOYSA-N |
SMILES |
[Ta] |
规范 SMILES |
[H-].[H-].[H-].[H-].[H-].[Ta+5] |
沸点 |
9797 °F at 760 mmHg (NIOSH, 2024) 5429 °C 5425 °C 9797 °F |
颜色/形态 |
Silvery gray metal, body-centered cubic crystal structure CUBIC OR POWDER Gray, very hard, malleable, ductile metal Black powder; steel-blue-colored metal when unpolished, nearly platinum white when polished Metal: Steel-blue to gray solid or black powder. |
密度 |
16.65 (metal), 14.40 (powder) (NIOSH, 2024) - Denser than water; will sink 14.491 g/cu cm (powder); 16.6 g/cu cm (worked metal) 14.5 g/cm³ 16.65 (metal) 14.40 (powder) |
闪点 |
>250 °C |
熔点 |
5425 °F (NIOSH, 2024) 2996 °C 5425 °F |
Key on ui other cas no. |
7440-25-7 13981-95-8 |
物理描述 |
Tantalum dust is a black odorless powder. mp: 2996 °C, bp: approx. 5250 °C. Density: 16.65 g/cm3. Insoluble in water. Tantalum oxide dust is a white, microcrystalline powder mp: 1800 °C. Density: 7.6 g/cm3. Insoluble in water. The mixture is listed as a toxic inhalation hazard by OSHA. Dry Powder, Other Solid Grey or black odorless powder; [Alfa Aesar MSDS] BLACK SOLID IN VARIOUS FORMS. Steel-blue to gray solid or black, odorless powder. Metal: Steel-blue to gray solid or black, odorless powder. |
Pictograms |
Flammable; Irritant |
溶解度 |
Insoluble (NIOSH, 2024) Soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acids Insoluble in water. Solubility in water: none Insoluble |
同义词 |
Tantalum Tantalum 181 Tantalum-181 |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 1 kPa @ 3024 °C; 10 Pa @ 3324 °C; 100 Pa @ 3684 °C; 1 kPa @ 4122 °C; 10 k Pa @ 4666 °C; 100 kPa @ 5361 °C 0 mmHg (approx) |
产品来源 |
United States |
Q1: What are the key properties of tantalum that make it suitable for various applications?
A: Tantalum possesses several desirable properties: * High melting point: One of the highest among elements, making it suitable for high-temperature applications. []* Good ductility: Can be drawn into fine wires, beneficial for electronics and capacitors. []* Excellent corrosion resistance: Resistant to most acids, making it valuable for chemical processing equipment. [, ]* Biocompatibility: Generally inert in the body, making it suitable for medical implants. [, , , ]
Q2: How does the production method affect the properties of tantalum powder?
A: The method used to produce tantalum powder significantly influences its characteristics. Traditional sodium-thermic reduction of K2TaF7 yields different powder properties compared to newer techniques like homogenous reduction, EMR, or sodium-thermic reduction of tantalum oxide with CaCl2. Each method offers advantages and disadvantages in terms of particle size, purity, and cost-effectiveness. [, , , , ]
Q3: What makes tantalum a suitable material for medical implants?
A: Tantalum exhibits excellent biocompatibility and a high degree of corrosion resistance in vivo. [, , , ] It promotes bone ingrowth and osseointegration, making it a viable material for orthopedic implants, particularly in situations where bone regeneration is crucial. [, , ]
Q4: Are there any concerns regarding the long-term stability of tantalum implants?
A: While tantalum is generally biocompatible, studies have reported instances of implant subsidence and, in rare cases, fracture around the implant. [, ] Further research on long-term performance and potential for adverse reactions is necessary.
Q5: How does the surface morphology of tantalum coatings affect osseointegration?
A: Research suggests that tantalum coatings with a rougher surface exhibit better osseointegration compared to smoother surfaces. [] This highlights the importance of controlling surface properties for optimizing biocompatibility in biomedical applications.
Q6: What is the role of tantalum in the development of capacitors?
A: Tantalum's ability to form a stable oxide layer with high dielectric strength makes it ideal for capacitor applications. Tantalum oxide capacitors are known for their high capacitance-voltage (CV) product, small size, and long-term stability, making them suitable for electronics. [, ]
Q7: What are the limitations of tantalum capacitors, particularly at high temperatures and electric fields?
A: While tantalum capacitors offer excellent performance, they can experience leakage current degradation at high temperatures and electric fields due to ion migration and field crystallization within the tantalum pentoxide insulating layer. [] This degradation mechanism limits their use in demanding applications requiring high reliability under extreme conditions.
Q8: How can tantalum be used to improve the properties of other materials?
A: Tantalum can be alloyed with other metals or incorporated as a dopant to enhance their properties. For instance, adding tantalum to nickel-based alloys improves their high-temperature strength and corrosion resistance. [] Doping SiO2-CaO-P2O5 based bioactive glasses with tantalum enhances their antibacterial properties while maintaining bioactivity. []
Q9: What is the significance of tantalum carbide in material science?
A: Tantalum carbide (TaC) is known for its extreme hardness and very high melting point, surpassing that of even pure tantalum. [] This makes it suitable for cutting tools, wear-resistant coatings, and high-temperature applications. [, ]
Q10: How does tantalum interact with other elements at high temperatures?
A: At high temperatures, tantalum can react with elements like carbon, nitrogen, and oxygen. This reactivity can be exploited to synthesize compounds like tantalum carbide (TaC) and tantalum nitride (TaN), which possess distinct properties compared to pure tantalum. [, ]
Q11: What is the molecular formula and weight of tantalum pentoxide?
A: The molecular formula of tantalum pentoxide is Ta2O5. It has a molecular weight of 441.89 g/mol. []
Q12: What spectroscopic techniques are useful for characterizing tantalum compounds?
A: Various spectroscopic techniques are valuable for studying tantalum compounds. X-ray diffraction (XRD) provides information about crystal structure. [, , , ] X-ray absorption spectroscopy (XAS) reveals details about the local electronic and geometric structure around tantalum atoms. [] Raman spectroscopy helps identify specific bonds and vibrational modes in tantalum compounds. []
Q13: How can computational chemistry be used to study tantalum-based materials?
A: Computational chemistry techniques like density functional theory (DFT) are instrumental in investigating the electronic structure, bonding, and properties of tantalum compounds and alloys. These calculations can predict properties such as band gap, density of states, and mechanical properties, guiding the design of new materials. []
Q14: Does tantalum exhibit catalytic properties?
A: While not as widely recognized as a catalyst compared to some other transition metals, tantalum-based materials can exhibit catalytic activity. [] For example, partially oxidized tantalum carbonitrides have shown promise as oxygen reduction reaction (ORR) catalysts. []
Q15: What role does carbon play in the catalytic activity of tantalum carbonitrides for the oxygen reduction reaction (ORR)?
A: Research suggests that deposited carbon on the surface of oxidized tantalum carbonitrides is crucial for ORR activity. [] It is believed to contribute to the formation of oxygen vacancies, which act as active sites for the ORR. This highlights the importance of carbon in tuning the electronic structure and catalytic properties of tantalum-based materials.
Q16: What are the environmental concerns associated with tantalum mining and production?
A: Tantalum mining can negatively impact the environment, similar to other metal mining operations. [] These impacts include habitat destruction, deforestation, soil erosion, and water pollution. Responsible sourcing and sustainable mining practices are essential to minimize environmental damage.
Q17: How should waste tantalum from industrial processes and end-of-life products be managed?
A: Implementing effective recycling and waste management strategies for tantalum is crucial for resource conservation and minimizing environmental impact. [] Recycling processes should aim to recover tantalum from end-of-life electronics and industrial waste streams.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


